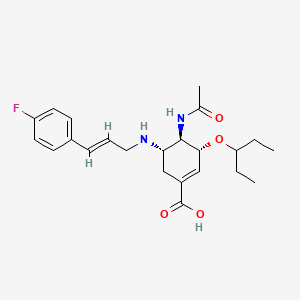
Influenza virus-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza virus-IN-4 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. The compound is designed to inhibit specific viral functions, thereby preventing the virus from replicating and spreading within the host organism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-4 typically involves a series of organic reactions. One common method includes the use of a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral RNA, followed by sequencing and chemical modification . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. These systems are designed to handle the complex reaction sequences and ensure high yield and purity of the final product. The process often includes steps such as nucleic acid extraction, amplification, and chemical modification, all conducted under stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Influenza virus-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed: The major products formed from these reactions are typically modified versions of this compound, which exhibit enhanced binding affinity to viral proteins, thereby increasing their antiviral efficacy .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Influenza virus-IN-4 is used as a model compound to study the mechanisms of antiviral agents. Researchers use it to understand how chemical modifications can enhance antiviral activity and to develop new synthetic routes for similar compounds .
Biology: In biological research, this compound is used to study the life cycle of influenza viruses. It helps in understanding how the virus interacts with host cells and how it can be inhibited at various stages of its life cycle .
Medicine: Medically, this compound is being investigated as a potential therapeutic agent for treating influenza infections. Clinical trials are ongoing to evaluate its efficacy and safety in humans .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable candidate for formulating medications that can effectively combat influenza viruses .
Mecanismo De Acción
Influenza virus-IN-4 exerts its effects by targeting specific viral proteins involved in the replication and assembly of the virus. It binds to these proteins, inhibiting their function and preventing the virus from replicating. The compound primarily targets the viral RNA polymerase, a key enzyme required for viral replication . By inhibiting this enzyme, this compound effectively halts the production of new viral particles, thereby reducing the viral load in the host organism .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Influenza virus-IN-4 include neuraminidase inhibitors like oseltamivir and zanamivir, as well as endonuclease inhibitors . These compounds also target specific viral functions to inhibit the replication and spread of the virus.
Uniqueness: What sets this compound apart from these compounds is its unique mechanism of action. While neuraminidase inhibitors prevent the release of new viral particles from infected cells, this compound targets the viral RNA polymerase, inhibiting the replication process at an earlier stage . This makes it a potentially more effective antiviral agent, as it can reduce the viral load more rapidly and prevent the spread of the virus more efficiently .
Propiedades
Fórmula molecular |
C23H31FN2O4 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(3R,4R,5S)-4-acetamido-5-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C23H31FN2O4/c1-4-19(5-2)30-21-14-17(23(28)29)13-20(22(21)26-15(3)27)25-12-6-7-16-8-10-18(24)11-9-16/h6-11,14,19-22,25H,4-5,12-13H2,1-3H3,(H,26,27)(H,28,29)/b7-6+/t20-,21+,22+/m0/s1 |
Clave InChI |
PPTCIZMCVZJIRY-YEKHMCODSA-N |
SMILES isomérico |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC/C=C/C2=CC=C(C=C2)F)C(=O)O |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=CC2=CC=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


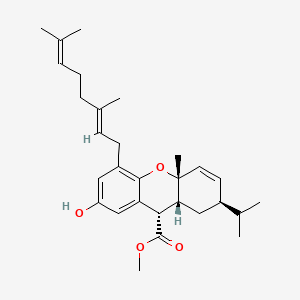
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)


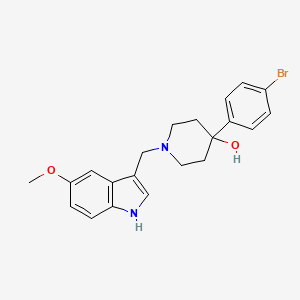
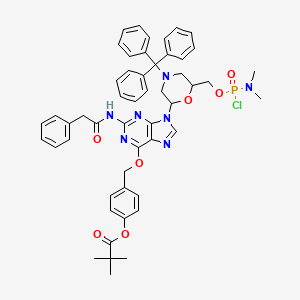
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
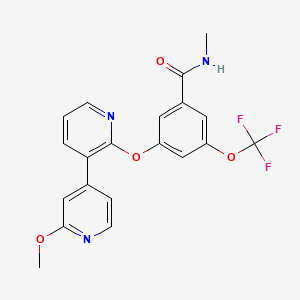
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)


